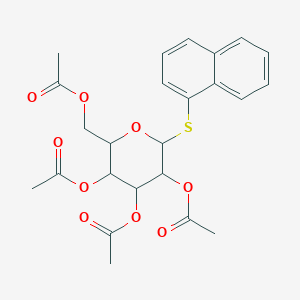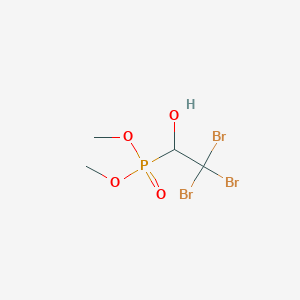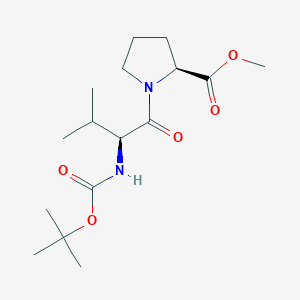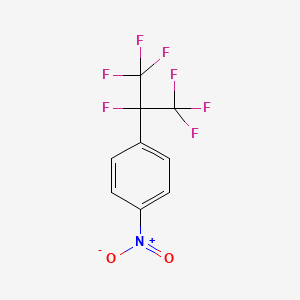
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene is a fluorinated aromatic compound It is characterized by the presence of a heptafluoropropyl group and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene typically involves the introduction of the heptafluoropropyl group to a nitrobenzene derivative. One common method is the Friedel-Crafts alkylation reaction, where 1,1,1,2,3,3,3-heptafluoropropane is reacted with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace one or more fluorine atoms.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water or alcohol solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-aminobenzene.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene depends on its specific application. In biochemical assays, the compound may interact with enzymes or other proteins, altering their activity or stability. The presence of the fluorinated group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound used as a fire suppression agent and in pharmaceutical applications.
4-Nitrobenzene: The parent compound without the fluorinated alkyl group.
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-aminobenzene: The reduced form of the compound.
Uniqueness
1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-4-nitrobenzene is unique due to the combination of the highly electronegative fluorinated group and the electron-withdrawing nitro group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
2396-14-7 |
|---|---|
Fórmula molecular |
C9H4F7NO2 |
Peso molecular |
291.12 g/mol |
Nombre IUPAC |
1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C9H4F7NO2/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(4-2-5)17(18)19/h1-4H |
Clave InChI |
ZNSFRNFHEGRVFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)
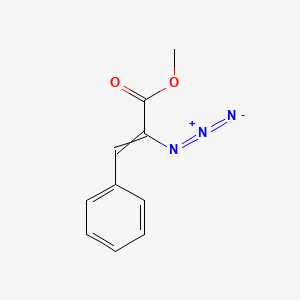
![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

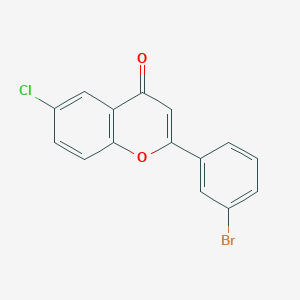
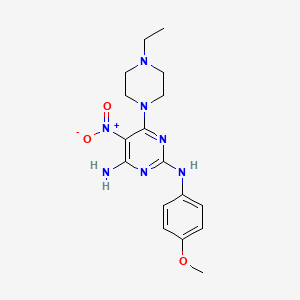
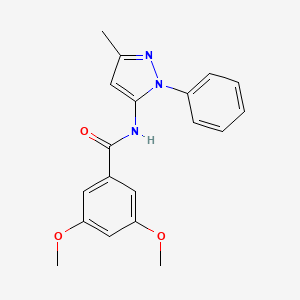
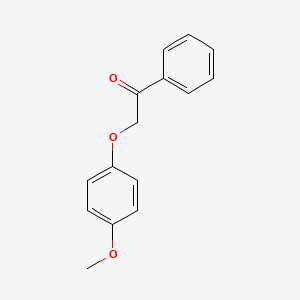
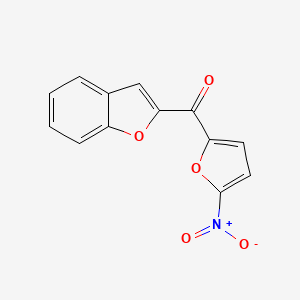
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
